molecular formula C9H8F2N2O2 B12076108 5-Amino-3-(2,2-difluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one

5-Amino-3-(2,2-difluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B12076108
M. Wt: 214.17 g/mol
InChI Key: YYLPTNOIPOXYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-(2,2-difluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one: is a heterocyclic compound that features a benzoxazole ring system with an amino group and a difluoroethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(2,2-difluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,2-difluoroethylamine with a suitable benzoxazole precursor in the presence of a cyclizing agent. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated synthesis systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the difluoroethyl group to a more reduced form, such as a mono-fluoroethyl or ethyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as halides or amines in the presence of catalysts like palladium or copper.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Mono-fluoroethyl or ethyl derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: In biological research, it can be used to study the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways.

Industry: In the materials science industry, the compound can be used in the synthesis of novel polymers and materials with unique properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 5-Amino-3-(2,2-difluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one exerts its effects involves interactions with specific molecular targets. The difluoroethyl group can enhance binding affinity to certain enzymes or receptors, leading to altered biological activity. The benzoxazole ring system can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

  • 5-Amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4(1h,3h)-dione
  • 5-Amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1H-pyrazole-3-carbonitrile

Uniqueness: Compared to similar compounds, 5-Amino-3-(2,2-difluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one stands out due to its unique combination of a benzoxazole ring with a difluoroethyl group. This combination imparts distinct chemical properties, such as enhanced metabolic stability and specific binding interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H8F2N2O2

Molecular Weight

214.17 g/mol

IUPAC Name

5-amino-3-(2,2-difluoroethyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C9H8F2N2O2/c10-8(11)4-13-6-3-5(12)1-2-7(6)15-9(13)14/h1-3,8H,4,12H2

InChI Key

YYLPTNOIPOXYQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N(C(=O)O2)CC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.